![molecular formula C14H23N5O3 B5639119 ethyl ({5-[(dimethylamino)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)carbamate](/img/structure/B5639119.png)
ethyl ({5-[(dimethylamino)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)carbamate
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates and cyclohexanediones, as described by Mosti et al. (1994) (Mosti et al., 1994). Similarly, Bevk et al. (2007) detailed the preparation of substituted hexahydropyrazolo[4,3-d][1,2]diazepine-8-carboxylates from related precursors (Bevk et al., 2007).
Molecular Structure Analysis
The molecular structure of related pyrazole derivatives was analyzed using X-ray diffraction, as reported by Wu et al. (2005), who studied the intramolecular hydrogen bonds and planarity of the molecule's rings (Wu et al., 2005).
Chemical Reactions and Properties
The chemical reactions involving ethyl pyrazolecarboxylates, as discussed by Hanzlowsky et al. (2003), involve regioselective treatments and formation of stable intermediates, which are critical in understanding the compound's reactivity (Hanzlowsky et al., 2003).
Physical Properties Analysis
The physical properties of closely related compounds, such as crystal structure and space group, have been elucidated through X-ray diffraction methods. For instance, Minga (2005) detailed the crystallographic properties of a similar ethyl pyrazole derivative (Minga, 2005).
Chemical Properties Analysis
The chemical properties, such as the reactivity with various reagents and the formation of different derivatives, were explored in studies like those by Mohareb et al. (2004), which focused on the reactivity of ethyl α-derivatives to yield diverse chemical structures (Mohareb et al., 2004).
properties
IUPAC Name |
ethyl N-[[5-(dimethylcarbamoyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O3/c1-4-22-13(20)15-9-11-8-12-10-18(14(21)17(2)3)6-5-7-19(12)16-11/h8H,4-7,9-10H2,1-3H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCQFLAHQHFIDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1=NN2CCCN(CC2=C1)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl ({5-[(dimethylamino)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)carbamate |
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